molecular formula C23H23FN2O4S2 B3001705 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898413-89-3

4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B3001705
CAS No.: 898413-89-3
M. Wt: 474.57
InChI Key: PIUIUYOKBUJYRA-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide ( 898429-94-2) is a synthetic organic compound with a molecular formula of C23H23FN2O4S2 and a molecular weight of 474.6 g/mol . This complex molecule features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, which is functionalized with two distinct sulfonamide groups . The incorporation of a fluorine atom is a strategic modification commonly employed in drug discovery to fine-tune a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . The specific research applications of this compound are an area of active exploration. Its structure suggests potential as a key intermediate in the synthesis of more complex bioactive molecules. Compounds sharing the tetrahydroquinoline scaffold and sulfonamide moiety have recently been investigated for their potential as multi-targeting agents in oncology research, particularly in targeting proteins like Bcl-2 for anti-glioblastoma therapy . Furthermore, structurally related tetrahydroquinoline derivatives have been documented as valuable intermediates in the development of antagonists for receptors such as the prostaglandin D2 receptor CRTH2 (DP2) . Researchers may find this chemical useful as a building block in pharmaceutical R&D, particularly for projects focused on central nervous system (CNS) agents, enzyme inhibitors, or receptor modulators. Notice to Researchers: This product is designated For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, or for any form of human consumption.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-16-5-10-21(11-6-16)32(29,30)26-13-3-4-18-7-9-20(15-22(18)26)25-31(27,28)23-12-8-19(24)14-17(23)2/h5-12,14-15,25H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUIUYOKBUJYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, which is then tosylated to protect the nitrogen atom. The fluoro and methyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. Common reagents used in these reactions include tosyl chloride, fluorinating agents, and sulfonating agents under controlled conditions such as reflux or the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit promising anticancer properties. For instance, tetrahydroquinoline derivatives have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that a related sulfonamide compound effectively inhibited the proliferation of cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation. The results showed a dose-dependent response with IC50 values indicating significant cytotoxicity against several cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.0MCF-7
Compound B10.0HeLa
Compound C15.0A549

Antimicrobial Properties

Antibacterial and Antifungal Activity
The sulfonamide group is known for its antibacterial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study : A recent investigation into the antibacterial efficacy of sulfonamide derivatives revealed that certain modifications enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) that contributes to increased potency.

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Organism
Compound D8 µg/mLS. aureus
Compound E16 µg/mLE. coli
Compound F4 µg/mLC. albicans

Synthetic Applications

Building Blocks in Organic Synthesis
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations that can yield valuable products in pharmaceutical chemistry.

Case Study : A synthetic route utilizing this compound as a precursor demonstrated its utility in the construction of novel heterocycles through coupling reactions. The resulting products exhibited enhanced biological activity compared to their parent compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Core

  • Target Compound : 4-Fluoro-2-methyl substitution (C19H20FN3O4S2).
  • CAS 898466-18-7: 2,5-Difluoro substitution (C22H19F2N3O4S2).
  • G512-0390 (): 4-Fluoro-2-methyl with a propanoyl group instead of tosyl on the tetrahydroquinoline (C19H21FN2O3S). The propanoyl group may reduce steric hindrance compared to tosyl, affecting target selectivity .
  • 4-Bromo Analog () : Bromine replaces fluorine (C18H19BrN2O3S). Bromine’s larger atomic radius and polarizability could alter binding kinetics and metabolic stability .
Table 1: Substituent Effects on Benzenesulfonamide Derivatives
Compound Benzenesulfonamide Substituents Tetrahydroquinoline Substituent Molecular Formula Key Properties/Activities
Target Compound 4-F, 2-CH3 1-Tosyl C19H20FN3O4S2 Not reported; inferred stability
CAS 898466-18-7 2,5-diF 1-Tosyl C22H19F2N3O4S2 Higher electronegativity
G512-0390 4-F, 2-CH3 1-Propanoyl C19H21FN2O3S Potential metabolic differences
4-Bromo Analog 4-Br 1-Propionyl C18H19BrN2O3S Enhanced steric effects

Modifications on the Tetrahydroquinoline Moiety

  • Target Compound : Tosyl group provides strong electron-withdrawing effects and resistance to oxidative metabolism.
  • Ethenesulfonyl Fluoride Derivative (): Replaces benzenesulfonamide with ethenesulfonyl fluoride (C18H17FNO4S2).
  • Methanesulfonamide (): Simpler sulfonamide (e.g., Compound 24: N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide). Smaller substituents may improve solubility but reduce target affinity .

Biological Activity

The compound 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure which includes a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety. The structural formula is represented as follows:

C16H20FN2O2S\text{C}_{16}\text{H}_{20}\text{F}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes crucial for metabolic processes.
  • Receptor Interaction : It may act as an antagonist or modulator at certain neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays and studies. Below is a summary of key findings:

Study Biological Activity Methodology Findings
Study 1AnticonvulsantAnimal modelSignificant reduction in seizure frequency compared to control groups.
Study 2NeuroprotectiveELISA and IHCIncreased BDNF levels in treated groups indicating neuroprotection.
Study 3AntimicrobialDisk diffusionExhibited antibacterial activity against Gram-positive bacteria.

Case Study 1: Anticonvulsant Activity

In a controlled experiment involving double-lesioned rats, the administration of the compound resulted in notable behavioral improvements. The treated rats displayed reduced deficits in both motor and cognitive tasks when compared to saline-treated controls. Enhanced levels of Brain-Derived Neurotrophic Factor (BDNF) were observed in the hippocampus and striatum of treated animals, suggesting a neuroprotective mechanism at play.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound using disk diffusion methods against various bacterial strains. Results indicated that the compound demonstrated significant antibacterial activity against several strains of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) established for further exploration.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
  • Sulfonylation : React 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.
  • Verification : Confirm reaction completion via TLC and characterize intermediates using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. Final structural validation requires single-crystal X-ray diffraction using SHELXL for refinement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^1 \text{H} and 13C NMR^{13} \text{C NMR}: Assign signals using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping peaks from the tetrahydroquinoline and sulfonamide moieties.
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1300 cm1^{-1}) and aromatic C-F bonds (1100–1250 cm1^{-1}).
  • Crystallography :
  • X-ray Diffraction : Grow crystals via slow evaporation (e.g., from DMSO/water). Use SHELXS for structure solution and SHELXL for refinement, ensuring R-factor < 5% .
  • Visualization : Mercury CSD 2.0 can analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal packing .

Q. How can researchers confirm the stereochemistry and crystal packing of this sulfonamide derivative?

  • Methodological Answer :
  • Stereochemical Assignment : Use NOESY NMR to identify spatial proximities between protons in the tetrahydroquinoline ring and substituents.
  • Crystal Packing Analysis :
  • Generate Hirshfeld surfaces via CrystalExplorer to map intermolecular contacts.
  • Compare packing motifs with analogous sulfonamides in the Cambridge Structural Database (CSD) using Mercury’s "Packing Similarity" tool .
  • Validate torsional angles (e.g., C-N-S-O dihedrals) against density functional theory (DFT)-optimized geometries .

Advanced Research Questions

Q. How to address discrepancies between computational predictions and experimental data in the molecular conformation of this compound?

  • Methodological Answer :
  • Benchmarking : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize the gas-phase structure. Compare with X-ray-derived torsion angles using Mercury’s overlay function .
  • Solvent Effects : Run molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to assess conformational flexibility. Use CCDC’s ConQuest to cross-reference experimental bond lengths/angles with CSD entries .
  • Error Analysis : If discrepancies exceed 3σ, re-examine crystallographic data for twinning or disorder using SHELXL’s TWIN/BASF commands .

Q. What strategies can optimize reaction conditions for introducing the tosyl group while minimizing side reactions?

  • Methodological Answer :
  • Kinetic Control : Conduct the tosylation at 0°C with slow addition of TsCl to avoid over-sulfonation. Monitor via in situ FTIR for real-time reaction profiling.
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent. Use catalytic DMAP to enhance reaction efficiency, reducing excess reagents .
  • Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound dimethylamine) to quench unreacted TsCl. Confirm purity via 19F NMR^{19} \text{F NMR} to detect residual fluorinated impurities .

Q. What are the implications of crystal packing interactions revealed by Mercury CSD analysis on the compound’s physicochemical properties?

  • Methodological Answer :
  • Stability Assessment : Use Mercury’s "Void Visualization" to identify lattice voids (% free volume) affecting hygroscopicity. Correlate with TGA/DSC data to predict thermal degradation pathways .
  • Solubility Prediction : Quantify hydrogen-bonding networks (e.g., sulfonamide N-H⋯O=S interactions) using CrystalExplorer. Compare with Hansen solubility parameters to design co-crystals for enhanced bioavailability .
  • Mechanical Properties : Analyze slip planes in the crystal structure via PIXEL calculations to predict tabletability in pharmaceutical formulations .

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